Potassium 3,5-Diiodosalicylate

Descripción general

Descripción

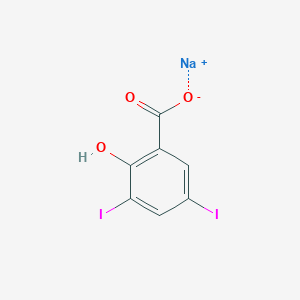

Potassium 3,5-Diiodosalicylate is a chemical compound with the molecular formula C7H3I2KO3 and a molecular weight of 428.01 g/mol . It is a potassium salt of 3,5-diiodosalicylic acid and appears as a white to almost white powder or crystal . This compound is known for its high purity, typically greater than 97% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 3,5-Diiodosalicylate can be synthesized through the iodination of salicylic acid followed by neutralization with potassium hydroxide. The reaction involves the introduction of iodine atoms at the 3 and 5 positions of the salicylic acid ring. The iodination process is typically carried out in the presence of an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The resulting 3,5-diiodosalicylic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 3,5-Diiodosalicylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.

Oxidation Reactions: Products include oxidized forms of the compound, such as iodinated quinones.

Reduction Reactions: Products include reduced forms of the compound, such as deiodinated salicylates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potassium 3,5-Diiodosalicylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in the development of drugs aimed at treating various diseases, including cancer and inflammatory conditions.

Synthesis and Purification

Recent advancements in synthetic methodologies have improved the efficiency and purity of this compound. A notable synthesis method involves using an ethanol solution with iodine as an iodizing agent to react with salicylic acid, yielding a high-purity product (≥99.5%) suitable for industrial applications . This method addresses previous challenges related to impurities and production costs.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of 3,5-diiodosalicylic acid exhibit significant anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating conditions such as rheumatoid arthritis .

Agricultural Science

This compound has been studied for its potential applications in agriculture, particularly as a plant growth regulator.

Effects on Plant Growth

Studies have shown that this compound can influence plant growth positively by regulating hormonal pathways. For instance, experiments revealed that applying this compound at specific concentrations can enhance root development and overall plant vigor compared to control groups .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various assays.

Use in Spectrophotometry

The compound has been employed in spectrophotometric methods for detecting specific ions or compounds due to its ability to form colored complexes. This application is particularly useful in environmental monitoring and quality control processes.

Case Study: Ion Detection

A study demonstrated the efficacy of this compound in detecting trace amounts of heavy metals in water samples. The reagent facilitated the formation of a measurable color change proportional to the concentration of the metal ions present, showcasing its utility in environmental analysis .

Mecanismo De Acción

The mechanism of action of Potassium 3,5-Diiodosalicylate involves its interaction with molecular targets and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity. For example, in antimicrobial applications, the iodine atoms can disrupt microbial cell membranes and interfere with essential enzymatic processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through the generation of reactive iodine species .

Comparación Con Compuestos Similares

Potassium 3,5-Diiodosalicylate can be compared with other iodinated salicylates, such as:

Potassium 3-Iodosalicylate: Contains a single iodine atom at the 3 position.

Potassium 5-Iodosalicylate: Contains a single iodine atom at the 5 position.

Potassium 3,4-Diiodosalicylate: Contains iodine atoms at the 3 and 4 positions.

Uniqueness: this compound is unique due to the presence of iodine atoms at both the 3 and 5 positions, which imparts distinct chemical and biological properties.

Actividad Biológica

Potassium 3,5-Diiodosalicylate is a compound with significant biological activity, primarily due to its unique structure featuring two iodine atoms substituted at the 3 and 5 positions of the salicylic acid framework. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of iodine enhances both its biological activity and chemical reactivity compared to other salicylates. This compound is often utilized as a reagent in organic synthesis and as a probe for studying iodine metabolism.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The iodine atoms in the compound can disrupt microbial cell membranes and interfere with vital enzymatic processes, leading to cell death. This property makes it a candidate for antimicrobial applications.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive iodine species. This mechanism is particularly relevant in photodynamic therapy (PDT), where the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation .

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Biochemical Assays : It serves as a probe for studying iodine metabolism and is employed in various biochemical assays to understand cellular functions.

- Cancer Research : Its role as a photosensitizer in PDT highlights its potential use in targeted cancer therapies. The compound can be administered intravenously or topically to tumor sites, followed by illumination with specific wavelengths of light to activate its properties.

- Pharmaceutical Development : Due to its unique biological activities, it is being investigated for potential therapeutic uses in treating infections and cancer .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.

- Photodynamic Therapy : In vitro studies showed that when activated by light, this compound produced ROS that effectively killed cancer cells while sparing surrounding healthy tissues.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups .

Comparative Analysis

The following table summarizes the comparison between this compound and related compounds:

| Compound | Iodine Substitutions | Biological Activity | Application Area |

|---|---|---|---|

| This compound | Two (at positions 3 & 5) | Antimicrobial, anticancer | Medicine, biochemistry |

| Lithium 3,5-Diiodosalicylate | Two (at positions 3 & 5) | Neurotransmitter modulation | Neuroscience |

| Sodium Iodide | One | Limited antimicrobial | Iodine supplementation |

| Potassium Salicylate | None | Lower bioactivity | General medicinal use |

Propiedades

IUPAC Name |

sodium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMNRTLTNHTZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

411.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-17-8 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.